molecular formula C18H20N2O3 B4702981 N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B4702981
M. Wt: 312.4 g/mol
InChI Key: LVHKBHKSQWKGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide is an organic compound with a complex structure that includes both acetylamino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method is the acylation of 4-methoxyphenylamine with acetic anhydride to form an intermediate, which is then reacted with 3-methyl-4-aminophenylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium acetate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various conditions due to its pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-10-15(6-9-17(12)19-13(2)21)20-18(22)11-14-4-7-16(23-3)8-5-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHKBHKSQWKGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.